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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the varying

performance characteristics of Rebaudioside A (Reb A) powders, from 60% to 97% purity. This

guide provides a comprehensive analysis supported by experimental data to aid in the

selection of the most suitable grade for specific applications.

Rebaudioside A, a steviol glycoside extracted from the leaves of the Stevia rebaudiana plant, is

a high-intensity, zero-calorie sweetener increasingly utilized in the food, beverage, and

pharmaceutical industries. Commercially available in various purity grades, the selection of a

specific grade of Reb A powder can significantly impact the final product's sensory profile,

stability, and overall performance. This guide offers a comparative evaluation of different

grades of Reb A, focusing on key parameters to inform formulation and development decisions.

Physicochemical Properties
The purity of Rebaudioside A powder directly influences its physical and chemical

characteristics. Higher purity grades generally exhibit a more consistent and desirable profile

for formulation.
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Property Reb A 60% Reb A 80% Reb A 95% Reb A 97%

Appearance
White to off-white

powder

White to off-white

powder

White crystalline

powder

White crystalline

powder

Purity (%) ≥ 60 ≥ 80 ≥ 95 ≥ 97

Sweetness

Potency (vs.

Sucrose)

~180-220x ~220-260x ~250-300x ~300-400x[1]

Solubility in

Water (g/L at

20°C)

Moderately

Soluble

Moderately

Soluble

Sparingly

Soluble (~10 g/L)

[2]

Sparingly

Soluble (~10 g/L)

[2]

Melting Point

(°C)
Not well-defined Not well-defined 242-244[3] 242-244[3]

Sensory Profile: The Critical Role of Purity in Taste
The sensory characteristics of Reb A, particularly its sweetness quality and off-tastes, are

critically dependent on its purity. Lower purity grades often contain other steviol glycosides,

such as Stevioside and Rebaudioside C, which can contribute to undesirable bitter and licorice-

like aftertastes.[1][4]

A study on peach juice sweetened with different stevia extracts highlighted the impact of Reb A

concentration on bitterness. The sample sweetened with stevia containing 40% Rebaudioside A

was perceived as having the highest bitterness and bitter aftertaste.[5] Conversely, higher

purity grades, such as Reb A 97%, are known for a cleaner, more sugar-like taste with minimal

bitterness.[1]
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Sensory
Attribute

Reb A 60% Reb A 80% Reb A 95% Reb A 97%

Sweetness

Quality

Sweet with

noticeable off-

tastes

Cleaner sweet

taste

Clean, sugar-like

sweetness

Very clean,

intense

sweetness

Bitterness
Moderate to

pronounced
Mild to moderate Minimal

Very minimal to

none[6]

Aftertaste

Lingering

bitterness,

potential licorice

notes

Reduced

bitterness,

cleaner finish

Clean finish Very clean finish

Stability Profile
Rebaudioside A is generally stable under a wide range of processing conditions, including heat

and pH variations. However, its stability can be influenced by the presence of impurities. Higher

purity grades tend to exhibit greater stability.

Studies have shown that Reb A is stable in acidic solutions and at elevated temperatures. For

instance, it shows minimal degradation when stored at 105°C for 96 hours and is relatively

stable in carbonated citric acid and phosphoric acid beverages.[2]

Condition General Stability of Rebaudioside A

pH Stability Stable in a pH range of 2 to 10

Thermal Stability Heat stable up to 200°C

Experimental Protocols
Determination of Rebaudioside A Purity by High-
Performance Liquid Chromatography (HPLC)
A reliable method for quantifying the purity of Reb A powders is crucial for quality control and

comparative analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.mdpi.com/2306-5710/5/3/52
https://foodadditives.net/natural-sweeteners/rebaudioside-a/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Standard and Sample Preparation:

Prepare a stock solution of a certified Rebaudioside A reference standard (e.g., 1 mg/mL)

in a suitable solvent system, typically a mixture of acetonitrile and water.

Accurately weigh and dissolve the Reb A powder sample to be tested in the same solvent

to achieve a similar concentration.

Chromatographic Conditions:

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm

particle size).[7][8]

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g.,

sodium phosphate buffer at a specific pH) is employed. A common mobile phase is a

32:68 (v/v) mixture of acetonitrile and sodium phosphate buffer (10 mmol/L, pH 2.6).[7][8]

Flow Rate: Typically set around 1.0 mL/min.[7][8]

Detection: UV detection at 210 nm is standard for steviol glycosides.[7][8][9][10]

Analysis:

Inject equal volumes of the standard and sample solutions into the HPLC system.

Identify the Rebaudioside A peak in the chromatograms based on the retention time of the

reference standard.

Calculate the purity of the sample by comparing the peak area of Reb A in the sample to

that of the standard.
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Figure 1. Experimental workflow for HPLC purity analysis.

Sensory Evaluation of Sweetness and Bitterness
A trained sensory panel is essential for accurately characterizing the taste profile of different

Reb A grades.

Methodology:

Panelist Selection and Training:

Select panelists based on their sensory acuity and ability to discriminate between sweet

and bitter tastes.

Train panelists using reference solutions of sucrose (for sweetness) and caffeine or

quinine (for bitterness) to standardize their perception and rating of intensities.

Sample Preparation:

Prepare aqueous solutions of the different Reb A grades at concentrations that are iso-

sweet to a reference sucrose solution (e.g., 5% or 10% sucrose). This ensures that the

comparison of off-tastes is not confounded by differences in sweetness intensity.

Evaluation Procedure:

Present the samples to the panelists in a randomized and blind manner to avoid bias.
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Instruct panelists to rinse their mouths with purified water between samples.

Ask panelists to rate the intensity of sweetness and bitterness on a labeled magnitude

scale (e.g., a 15-cm line scale anchored with "not bitter" to "extremely bitter").

Data Analysis:

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to

determine significant differences in the sensory attributes between the different Reb A

grades.

Setup

Evaluation

Analysis

Trained Sensory Panel

Randomized, Blind Presentation

Iso-Sweet Reb A Solutions

Rate Sweetness & Bitterness
(Labeled Magnitude Scale)

Data Collection

Statistical Analysis (ANOVA)

Click to download full resolution via product page

Figure 2. Experimental workflow for sensory evaluation.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b7908634?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Basis of Taste Perception
The sweet and bitter tastes of Rebaudioside A are initiated by its interaction with specific taste

receptors on the tongue.

Sweet Taste Signaling Pathway: The sweet taste of Reb A is mediated by the T1R2/T1R3 G-

protein coupled receptor. Binding of Reb A to this receptor activates a signaling cascade

involving the G-protein gustducin, leading to the activation of phospholipase C (PLC),

production of inositol trisphosphate (IP3), and subsequent release of intracellular calcium. This

increase in calcium concentration ultimately leads to the opening of the TRPM5 ion channel,

cell depolarization, and neurotransmitter release, which signals the perception of sweetness to

the brain.[4]

Bitter Taste Signaling Pathway: The bitter aftertaste associated with some steviol glycosides,

including lower purity Reb A, is primarily mediated by the TAS2R family of bitter taste receptors,

specifically TAS2R4 and TAS2R14.[11] The downstream signaling pathway is similar to that of

the sweet taste, involving gustducin, PLC, IP3, and calcium release, but is initiated by the

activation of these distinct bitter taste receptors. The activation of the TRPM5 ion channel is a

common downstream event for both sweet and bitter taste transduction.[4]
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Figure 3. Signaling pathways for sweet and bitter taste perception.
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The selection of a specific grade of Rebaudioside A powder is a critical consideration in product

development. Higher purity grades, such as Reb A 95% and 97%, offer a superior sensory

profile with a cleaner, more sugar-like sweetness and minimal to no bitterness, making them

ideal for applications where taste is paramount. Lower purity grades, such as Reb A 60% and

80%, may be a more cost-effective option for certain applications where a slight bitter aftertaste

can be masked or is less critical. This guide provides the foundational data and experimental

frameworks to assist researchers and developers in making an informed decision based on the

specific requirements of their projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7908634#comparative-evaluation-of-different-grades-
of-rebaudioside-a-powder]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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